molecular formula C17H17ClN2O2S B5706754 2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide

2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide

Cat. No. B5706754
M. Wt: 348.8 g/mol
InChI Key: DSEWLKFBYFELDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide, also known as CEC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEC belongs to the class of thioamides, which are known for their diverse biological activities.

Mechanism of Action

2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, leading to a decrease in inflammation and pain. This compound has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain. This compound has also been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide is a relatively simple and inexpensive compound to synthesize, making it an attractive candidate for scientific research. It has been extensively studied in vitro and in vivo, and its therapeutic potential in various diseases has been investigated. However, this compound has certain limitations for lab experiments. Its low solubility in water and limited bioavailability make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, making it challenging to design experiments to investigate its biological effects.

Future Directions

For 2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide research include investigating its potential as a therapeutic agent for various diseases, such as cancer, epilepsy, and inflammation. Additionally, more studies are needed to elucidate the mechanism of action of this compound and to improve its bioavailability and solubility for in vivo experiments.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide involves the reaction of 2-ethoxyaniline with carbon disulfide to form the intermediate 2-ethoxyphenyl isothiocyanate. This intermediate is then reacted with 4-chloroaniline and acetic anhydride to form this compound. The synthesis of this compound is a relatively simple and straightforward process, making it an attractive compound for scientific research.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to possess anticancer properties, making it a potential candidate for cancer treatment. This compound has been extensively studied in vitro and in vivo, and its therapeutic potential in various diseases has been investigated.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-ethoxyphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-22-15-6-4-3-5-14(15)19-17(23)20-16(21)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEWLKFBYFELDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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